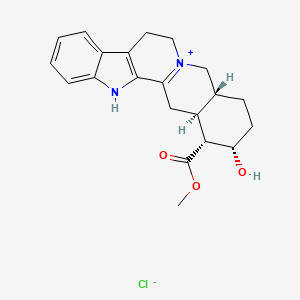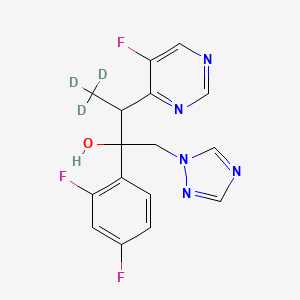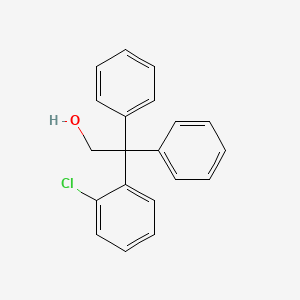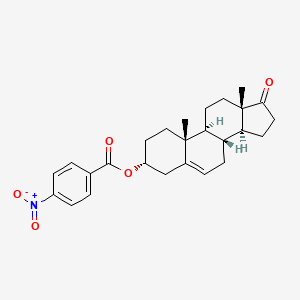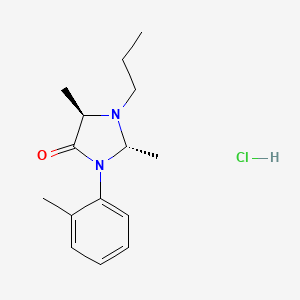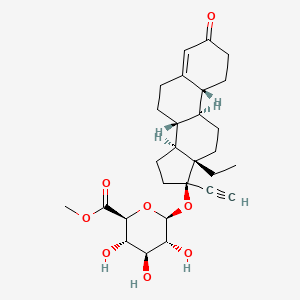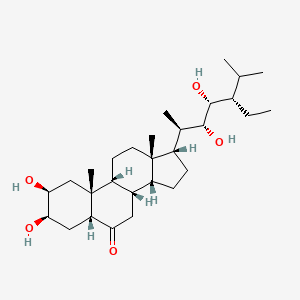
Tetrabenzyl Miglustat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabenzyl Miglustat is a derivative of Miglustat, a glucosylceramide synthase inhibitor. Miglustat is primarily used in the treatment of Gaucher disease and Niemann-Pick disease type C. This compound is a modified version of Miglustat, where benzyl groups are added to enhance its properties for specific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzyl Miglustat involves multiple steps, starting from the base compound Miglustat. The process typically includes:
Protection of Hydroxyl Groups: The hydroxyl groups of Miglustat are protected using benzyl groups to form this compound.
Reductive Amination: This step involves the reductive amination of the protected compound to introduce the desired functional groups.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control.
化学反応の分析
Types of Reactions
Tetrabenzyl Miglustat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are used to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected forms of the compound.
科学的研究の応用
Tetrabenzyl Miglustat has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying glucosylceramide synthase inhibitors.
Biology: The compound is used in cell culture studies to investigate its effects on glycosphingolipid metabolism.
Medicine: this compound is explored for its potential therapeutic effects in treating lysosomal storage disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
作用機序
Tetrabenzyl Miglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase. This inhibition reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. The compound binds to the active site of the enzyme, preventing the conversion of ceramide to glucosylceramide.
類似化合物との比較
Similar Compounds
Miglustat: The base compound from which Tetrabenzyl Miglustat is derived.
Eliglustat: Another glucosylceramide synthase inhibitor used in the treatment of Gaucher disease.
Tetrabenzyl L-ido Miglustat: A similar compound with slight structural differences.
Uniqueness
This compound is unique due to the presence of benzyl groups, which enhance its stability and specificity. This modification allows for more targeted applications in research and therapy compared to its parent compound, Miglustat.
特性
分子式 |
C38H45NO4 |
|---|---|
分子量 |
579.8 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine |
InChI |
InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36+,37-,38-/m1/s1 |
InChIキー |
DZPAABGOOAWABR-OQYJSAOUSA-N |
異性体SMILES |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
正規SMILES |
CCCCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
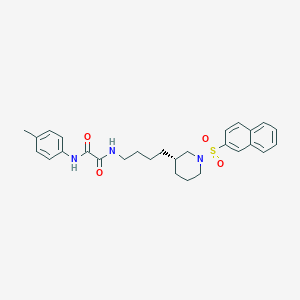
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
